tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

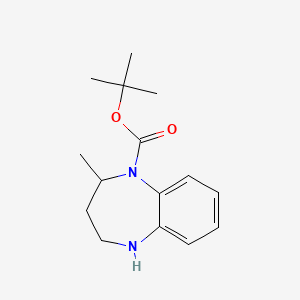

The molecular architecture of tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is characterized by a chemical formula of C15H22N2O2 and a molecular weight of 262.35 g/mol. The compound features a core structure consisting of a benzodiazepine ring system, specifically a 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold. This scaffold comprises a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 5.

The critical structural features include:

- A partially saturated diazepine ring (tetrahydro) with hydrogens at positions 2, 3, 4, and 5

- A methyl substituent at position 2 of the diazepine ring

- A tert-butyl carboxylate group attached to the nitrogen atom at position 1

The carbon atom at position 2 becomes stereogenic due to the methyl substitution, creating the potential for enantiomeric forms. The stereochemical configuration at this carbon center significantly influences the three-dimensional spatial arrangement of the entire molecule. The computed InChI representation for this compound (InChI=1S/C15H22N2O2/c1-11-9-10-16-12-7-5-6-8-13(12)17(11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3) confirms this structural arrangement.

The tert-butyl carboxylate group creates spatial constraints that affect the overall conformation of the molecule. This bulky group can restrict rotation around the N1-C bond, potentially influencing the biological recognition properties of the molecule. The spatial arrangement between the carboxylate group and the seven-membered diazepine ring creates a unique three-dimensional architecture that distinguishes this compound from other benzodiazepine derivatives.

Systematic IUPAC Nomenclature and Synonym Validation

The systematic IUPAC nomenclature for this compound presents an interesting case of alternative naming conventions. According to PubChem data, the compound is identified by two primary IUPAC designations:

- This compound

- tert-butyl 4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate

This nomenclature variation arises from different numbering systems applied to the benzodiazepine scaffold. In the first naming convention, the nitrogen bearing the carboxylate group is designated as position 1, while in the second convention, this same nitrogen is designated as position 5. Consequently, the methyl-bearing carbon is labeled as position 2 or position 4, respectively.

Additional synonyms documented in databases include:

The compound is also registered with the CAS number 1354954-18-9, providing a unique identifier in chemical databases.

The SMILES notation for this compound is represented as CC1CCNC2=CC=CC=C2N1C(=O)OC(C)(C)C, which encodes the connectivity and bonding arrangement of atoms within the molecule. This notation is particularly useful for computational chemistry and database searching.

The systematic validation of nomenclature for this compound must consider the benzodiazepine numbering convention. According to standard benzodiazepine nomenclature, the ring nitrogen atoms in 1,5-benzodiazepines are numbered as positions 1 and 5, with the benzene-fused portion occupying positions 6 through 9, and the remaining diazepine ring positions labeled as 2, 3, and 4.

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for this compound is limited in the available literature, analysis of structurally related benzodiazepine derivatives provides insight into its likely conformational characteristics.

Studies on related benzodiazepine compounds indicate that the seven-membered diazepine ring typically adopts a twist-boat conformation. In the twist-boat conformation, the ring is non-planar with atoms positioned above and below an imaginary plane, creating a twisted structure that resembles a boat with one end twisted relative to the other.

The puckering parameters that characterize this conformation in similar benzodiazepine derivatives include Q(2), Q(3), φ(2), and φ(3) values, with total puckering amplitudes (Q) around 0.682 Å. For the specific compound , the methyl group at position 2 would likely influence these puckering parameters, potentially increasing the amplitude of puckering due to steric interactions.

The conformational dynamics of the molecule are further influenced by:

- Rotational barriers around the N1-C(carboxylate) bond

- Steric interactions between the methyl group and adjacent hydrogens

- The bulky tert-butyl group, which restricts rotation of the carboxylate moiety

Molecular dynamics simulations would predict that the tetrahydro-1H-1,5-benzodiazepine core undergoes continuous conformational changes at room temperature, with energy barriers between different conformational states influenced by the methyl and tert-butyl carboxylate substituents.

In crystal structures of related compounds, intermolecular hydrogen bonding plays a significant role in stabilizing specific conformations. However, the compound under study lacks strong hydrogen bond donors, suggesting that crystal packing would be dominated by weaker C-H···π and other van der Waals interactions.

Comparative Structural Analysis with Benzodiazepine Derivatives

Comparing this compound with related benzodiazepine derivatives reveals important structural relationships and distinctions.

The most closely related compound is tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (C14H20N2O2, PubChem CID 16740691), which differs only in the absence of the methyl group at position 2. This single methyl group fundamentally alters the stereochemistry of the molecule by introducing a chiral center, which is absent in the unmethylated analog.

Table 1: Comparative Analysis of Key Structural Features

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C15H22N2O2 | 262.35 g/mol | Methyl group at position 2; tert-butyl carboxylate at N1 |

| tert-butyl 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate | C14H20N2O2 | 248.32 g/mol | No methyl group; tert-butyl carboxylate at N1 |

| 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | C10H14N2 | 162.23 g/mol | Methyl group at N1; no carboxylate group |

| 2-methyl-1H-1,5-benzodiazepine | C10H10N2 | 158.20 g/mol | Unsaturated diazepine ring; methyl group at position 2 |

Another relevant structural comparison is with bretazenil (C19H20BrN3O3), which also contains a tert-butyl carboxylate group but exhibits a more complex ring system. Bretazenil is characterized by an imidazopyrrolobenzodiazepine structure with a tert-butyl carboxylate attached to position 5. The primary structural distinction is the additional fused rings (imidazole and pyrrole) in bretazenil, which constrain its conformation compared to the more flexible tetrahydro-1,5-benzodiazepine system of our target compound.

The conformational flexibility of this compound is notably greater than that of classical 1,4-benzodiazepines listed in pharmaceutical literature. The latter typically contain a carbonyl group at position 2 and often a phenyl ring at position 5, which significantly restricts their conformational flexibility.

Crystallographic studies of related benzodiazepine derivatives reveal that the dihedral angle between aromatic rings in structures containing additional phenyl substituents can be substantial, with values around 81.06° reported. In the case of this compound, the absence of an additional aromatic ring would alter this conformational parameter.

The diazepine ring in similar compounds has been characterized as exhibiting a twist-boat conformation with puckering parameters that quantify the degree of deviation from planarity. The introduction of the methyl group at position 2 in our target compound likely enhances this non-planar character due to additional steric constraints.

Properties

IUPAC Name |

tert-butyl 4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-9-10-16-12-7-5-6-8-13(12)17(11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXRUMKTDGIDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C2N1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate (CAS: 1354954-18-9) is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula: C15H22N2O2

- Molecular Weight: 262.35 g/mol

- IUPAC Name: tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carboxylate

- CAS Number: 1354954-18-9

- Purity: 97% .

Benzodiazepines generally act as positive allosteric modulators of the GABA_A receptor, enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory neurotransmission in the central nervous system (CNS), contributing to their anxiolytic, sedative, and muscle relaxant properties.

Pharmacological Studies

Recent studies have indicated that compounds similar to tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives exhibit various pharmacological activities:

- Anxiolytic Effects: Research suggests that these compounds can reduce anxiety levels in animal models by modulating GABAergic activity.

- Sedative Properties: The sedative effects observed in behavioral assays indicate potential applications in sleep disorders.

- Neuroprotective Effects: Some studies have shown that these compounds may protect neuronal cells from oxidative stress and apoptosis .

Toxicological Profile

The ToxCast project has screened numerous benzodiazepine derivatives for their biological activity across various assays. The results indicated that these compounds can interact with multiple biological targets:

| Assay Category | Active Compounds | Percentage Active |

|---|---|---|

| Cholinesterase | 151 | 5.16% |

| CYP Enzymes | 843 | 8.64% |

| GPCR (Aminergic) | 1579 | 5.06% |

| Kinases | 32 | 0.09% |

| Other Enzymes | 2 | 0.01% |

This data illustrates the broad spectrum of biological interactions that tert-butyl derivatives may possess .

Study on Anxiolytic Activity

A study published in Pharmacology Biochemistry and Behavior evaluated the anxiolytic effects of various benzodiazepine derivatives in rodent models. The results demonstrated that tert-butyl derivatives significantly reduced anxiety-like behaviors compared to controls.

Neuroprotective Study

Another study investigated the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote cell survival through anti-apoptotic mechanisms .

Scientific Research Applications

Drug Development

Tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate is primarily utilized in the development of therapeutic agents targeting various conditions:

- Anxiolytics and Sedatives : Due to its benzodiazepine structure, it is being investigated for potential anxiolytic properties. Benzodiazepines are known for their efficacy in treating anxiety disorders.

- Anticonvulsants : Research indicates that derivatives of benzodiazepines can exhibit anticonvulsant activity, making this compound a candidate for further studies in seizure management.

Synthesis of Bioactive Compounds

This compound serves as an essential building block in synthesizing other biologically active molecules. Its ability to form diverse molecular structures allows researchers to explore various biological activities, including:

- Antitumor Agents : The modification of the benzodiazepine scaffold has led to the discovery of compounds with potential anticancer properties.

- Neuroprotective Agents : Investigations into its neuroprotective effects are ongoing, focusing on its ability to mitigate neuronal damage.

Case Study 1: Synthesis of Novel Anxiolytics

A recent study synthesized several derivatives of this compound to evaluate their anxiolytic effects. The results indicated that modifications to the tert-butyl group significantly enhanced the compound's binding affinity to GABA receptors, suggesting a potential pathway for developing new anxiolytic medications.

Case Study 2: Anticancer Activity Assessment

Another research project focused on evaluating the anticancer properties of synthesized derivatives based on this compound. The findings demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Core Heterocycle Differences :

- The target compound and its benzodiazepine analogs (e.g., entries 1–4) contain two nitrogen atoms in a seven-membered ring, whereas benazepril (entry 5) is a benzazepine with a single nitrogen. Benzodiazepines offer greater hydrogen-bonding capacity and conformational flexibility compared to benzazepines, which may influence receptor binding .

Fluorinated Derivatives: The trifluoromethyl (CF₃) and difluoro (F₂) substituents in entries 3 and 4 enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism . Boc Protection: The Boc group in all analogs stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA) for deprotection, limiting its use in acid-sensitive reactions .

The absence of polar groups (e.g., carboxylic acids) in the benzodiazepines suggests their role as precursors rather than active drugs .

Preparation Methods

General Synthetic Strategy

The synthesis of 1,5-benzodiazepine derivatives, including tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, typically proceeds via:

- Step 1: Formation of an intermediate benzophenone derivative through the reaction of a benzophenone compound with an amine.

- Step 2: Cyclization of this intermediate to form the benzodiazepine ring.

- Step 3: Functional group modifications , such as introduction of the tert-butyl carboxylate protecting group.

This process can be carried out either in one-pot or stepwise with isolation of intermediates, depending on reaction conditions and desired purity.

Specific Preparation Routes

Reaction of Benzophenone Derivatives with Amines

- The starting material is a benzophenone compound (general formula III).

- It is reacted with an amine compound (formula IV) at temperatures below 50°C.

- This yields an intermediate benzophenone compound (formula II), which may be isolated or directly converted in situ to the benzodiazepine compound (formula I).

- The reaction conditions such as temperature and duration influence the proportion of intermediate and final product formed.

- The intermediate can be isolated by fractional crystallization or chromatography if desired, then cyclized to the benzodiazepine.

Cyclization to Benzodiazepine

- The intermediate benzophenone compound undergoes cyclization under controlled conditions to form the 1,5-benzodiazepine ring.

- This step may involve heating or catalytic conditions depending on the substrate.

- Purification of the final benzodiazepine compound is achieved by recrystallization or chromatographic techniques.

Introduction of tert-butyl Carboxylate Group

- The tert-butyl ester protecting group at the 1-carboxylate position is typically introduced via esterification reactions.

- Common methods include reaction with tert-butyl chloroformate or tert-butyl alcohol under acidic or basic catalysis.

- This step is often performed after ring closure to protect the carboxylate functionality.

Catalytic Enantioselective Hydroamination Approach (Advanced Method)

Recent research has demonstrated the use of rhodium-catalyzed enantioselective hydroamination of alkynes and allenes to form benzodiazepine derivatives with high enantiomeric excess. This method is particularly useful for synthesizing chiral benzodiazepines with defined stereochemistry at the C-3 position.

- Catalyst system: Rhodium complexes with chiral ligands such as (R)-BINAP or (S)-DTBM-Garphos.

- Reaction conditions: Use of Brønsted acids (e.g., racemic BNP acid, trifluoroacetic acid) in solvents like dichloroethane (DCE) at temperatures ranging from ambient to 70°C.

- Yields and enantioselectivities: Yields vary from moderate to good (up to 81%), with enantiomeric ratios (er) ranging from moderate (57:43) to good (80:20).

| Entry | Alkyne Substrate | Chiral Ligand | Brønsted Acid | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | 1d | Josiphos-SL-J002-1 | rac-BNP acid | <5 | - |

| 3 | 1d | (R)-BINAP | rac-BNP acid | 19 | 57:43 |

| 4b | 1d | (R)-BINAP | rac-BNP acid | 58 | 57:43 |

| 5 | 1d | (R)-DTBM-Segphos | rac-BNP acid | 73 | 57:43 |

| 6 | 1d | (S)-DTBM-Garphos | rac-BNP acid | 81 | 67:33 |

| 7 | 1e | (R)-DTBM-Garphos | TFA | 50 | 80:20 |

| 8d | 1e | (R)-DTBM-Garphos | TFA | 60 | 60:40 |

Reaction conditions: 4 mol % [Rh(cod)Cl]2, 10 mol % chiral ligand, 10 mol % Brønsted acid, DCE (0.4 M), reaction times vary (up to 5 days)

Notes: PMP = p-(methoxyphenyl), TFA = trifluoroacetic acid

This method allows for the synthesis of benzodiazepine derivatives with controlled stereochemistry, which is critical for biological activity.

Purification and Isolation

- After synthesis, the product is typically purified by solvent extraction (e.g., dichloromethane), washing, drying, and removal of solvents.

- Further purification may involve recrystallization or chromatographic techniques such as column chromatography.

- The choice of purification depends on the scale and purity requirements.

Summary Table of Preparation Methods

| Methodology | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Benzophenone + Amine Condensation | Formation of intermediate, cyclization | <50°C for condensation, heating for cyclization | Straightforward, well-established | May require isolation of intermediates |

| One-pot Synthesis | Direct conversion without intermediate isolation | Controlled temperature and time | Simplifies process, reduces steps | Requires precise control |

| Rhodium-Catalyzed Hydroamination | Enantioselective cyclization via hydroamination | Rh catalyst, chiral ligands, Brønsted acid, DCE solvent | High enantioselectivity, stereocontrol | Requires expensive catalysts, longer reaction times |

| Esterification for tert-butyl group | Introduction of tert-butyl carboxylate protecting group | Reaction with tert-butyl chloroformate or alcohol | Protects carboxylate for stability | Additional synthetic step |

Research Findings and Notes

- The intermediate benzophenone compounds can be isolated and purified but are often converted in situ to improve efficiency.

- Reaction temperature and duration are critical parameters controlling the ratio of intermediate to final benzodiazepine product.

- The rhodium-catalyzed hydroamination method offers an advanced route to chiral benzodiazepines, which is significant for pharmaceutical applications.

- The tert-butyl protecting group is commonly used for carboxylates to enhance compound stability during synthesis and handling.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for tert-butyl 2-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with β-keto esters. Key steps include:

Amine activation : Reacting tert-butyl carbamate with methyl-substituted diamine intermediates under anhydrous conditions (e.g., THF, 0°C to room temperature) to form the seven-membered diazepine ring .

Cyclization : Using catalytic acid (e.g., p-toluenesulfonic acid) in refluxing toluene to promote ring closure .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of carbamate precursors to minimize byproducts.

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated dichloromethane solution.

Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

Structure refinement : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered tert-butyl groups. Key parameters: R1 < 0.05, wR2 < 0.15 .

Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to illustrate thermal ellipsoids and confirm bond angles/geometry .

Q. What chromatographic methods are effective for purifying this benzodiazepine derivative?

- Methodological Answer :

- Normal-phase HPLC : Use a silica column (250 × 4.6 mm, 5 µm) with isocratic elution (hexane:isopropanol = 95:5, 1 mL/min). Monitor at 254 nm .

- Reverse-phase HPLC : C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) to resolve polar impurities. Retention time: ~12.3 min .

- Validation : Compare retention times with reference standards and confirm purity via mass spectrometry (ESI-MS, m/z 262.30 [M+H]+) .

Advanced Research Questions

Q. How can ring puckering analysis elucidate conformational flexibility in the tetrahydrobenzodiazepine core?

- Methodological Answer :

Coordinate calculation : Apply Cremer-Pople parameters to quantify out-of-plane displacements. For a seven-membered ring, use:

where is the puckering amplitude and are displacements from the mean plane .

2. Molecular dynamics (MD) : Simulate ring puckering in solvents (e.g., DMSO) using AMBER force fields to identify low-energy conformers.

3. Crystallographic validation : Compare experimental SCXRD data with MD results to assess solid-state vs. solution-state flexibility .

Q. What hydrogen-bonding motifs stabilize the crystal packing of this compound, and how can they be analyzed?

- Methodological Answer :

Graph-set analysis : Classify hydrogen bonds (N–H···O, C–H···O) using Etter’s notation (e.g., for dimeric motifs).

Topological descriptors : Calculate interaction energies (MP2/cc-pVTZ) for key H-bond pairs (e.g., carbonyl O with adjacent N–H groups) .

Thermal ellipsoid plots : Identify anisotropic displacement parameters for H-bond donors/acceptors using ORTEP .

Q. What advanced analytical strategies resolve contradictory data in impurity profiling?

- Methodological Answer :

HPLC-MS/MS : Use a Q-TOF mass spectrometer to fragment impurities (collision energy: 20–40 eV). Compare experimental fragments with in-silico predictions (e.g., CFM-ID).

2D NMR (HSQC, HMBC) : Assign signals for regioisomeric byproducts (e.g., tert-butyl positional isomers) .

Quantitative NMR (qNMR) : Integrate ¹H signals of impurities against an internal standard (e.g., 1,3,5-trimethoxybenzene) to resolve discrepancies in HPLC purity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.